1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine
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Overview
Description
1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine is a complex organic compound known for its unique structure and properties. It is a chiral phosphine ligand, often used in asymmetric synthesis due to its high enantioselectivity and efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine involves multiple stepsThe reaction conditions typically involve the use of inert atmospheres, low temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism by which 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine exerts its effects involves its role as a ligand. It forms complexes with various metal ions, facilitating catalytic reactions. The molecular targets include metal centers in enzymes and other catalytic systems, where it enhances reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)dimethylamine
- (S,R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a′]dinaphthalen-4-yl)-(1-phenylethyl)amine .
Uniqueness
What sets 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine apart is its high enantioselectivity and efficiency in catalytic reactions. Its unique structure allows for the formation of stable complexes with metal ions, making it a valuable tool in asymmetric synthesis and other catalytic processes .
Properties
Molecular Formula |
C36H38NO4P |
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Molecular Weight |
579.7 g/mol |
IUPAC Name |
1-(2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine |
InChI |
InChI=1S/C36H38NO4P/c1-34(2)38-32-33(39-34)36(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(37-26-16-7-17-27-37)40-35(32,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-6,8-15,18-25,32-33H,7,16-17,26-27H2,1-2H3 |
InChI Key |
YNJHXVYWHUZOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
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